

CAS number and chemical properties of Anthracen-1-ylboronic acid

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Compound of Interest

Compound Name: Anthracen-1-ylboronic acid

Cat. No.: B13159141

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Anthracen-1-ylboronic Acid: A Technical Guide for Researchers

CAS Number: 371765-49-0

This in-depth guide provides a comprehensive overview of **Anthracen-1-ylboronic acid**, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its potential applications, with a focus on its relevance in medicinal chemistry.

Core Chemical Properties

Anthracen-1-ylboronic acid is an aromatic boronic acid featuring a boronic acid group attached to the 1-position of an anthracene ring. This structure imparts unique electronic and steric properties that make it a versatile reagent in organic synthesis.

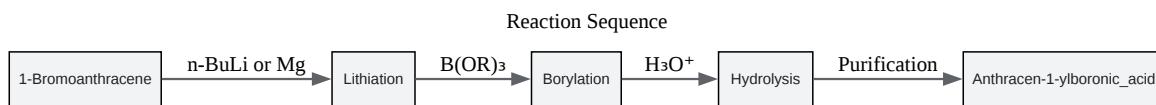
Property	Value	Reference
CAS Number	371765-49-0	N/A
Molecular Formula	C ₁₄ H ₁₁ BO ₂	[1]
Molecular Weight	222.05 g/mol	[1]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the reviewed literature. For a related isomer, 9-Anthraceneboronic acid, a melting point range of 215-218°C has been reported.

Synthesis and Experimental Protocols

The synthesis of **Anthracen-1-ylboronic acid** is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy for aryl boronic acids involves the borylation of an aryl halide. In this case, the likely precursor would be 1-bromoanthracene. The general workflow for such a synthesis is outlined below.

Logical Workflow for the Synthesis of Anthracen-1-ylboronic Acid



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Caption: Plausible synthetic route to **Anthracen-1-ylboronic acid**.

Detailed Methodologies:

A general protocol for the synthesis of an arylboronic acid from an aryl bromide can be described in the following steps:

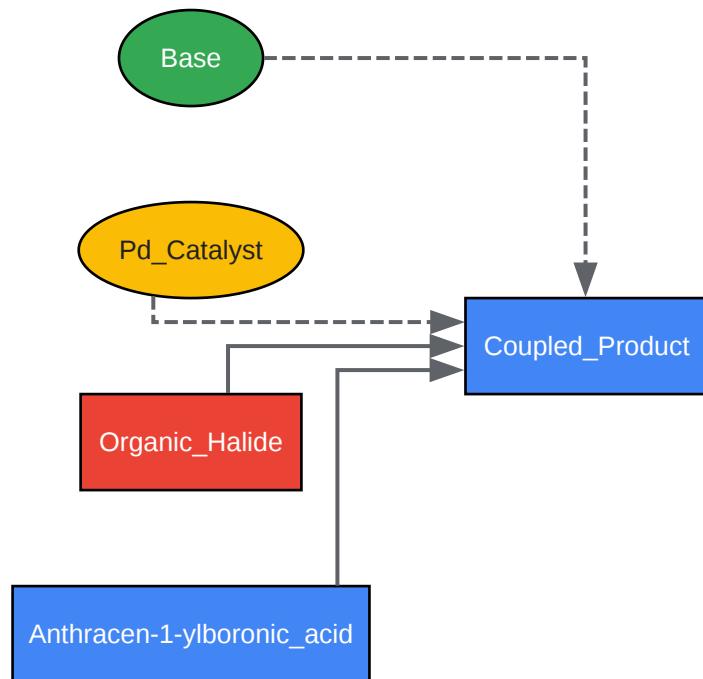
- **Lithiation:** 1-Bromoanthracene would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, would then be added dropwise to facilitate a lithium-halogen exchange, forming 1-anthracycnyllithium. Alternatively, a Grignard reagent could be formed using magnesium metal.
- **Borylation:** A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution containing the organometallic intermediate. This electrophilic boron compound reacts with the nucleophilic anthracene species to form a boronate ester.
- **Hydrolysis:** The reaction mixture is then quenched with an acidic aqueous solution. This hydrolysis step converts the boronate ester into the desired **Anthracen-1-ylboronic acid**.
- **Purification:** The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure **Anthracen-1-ylboronic acid**.

Applications in Organic Synthesis and Drug Discovery

Boronic acids are exceptionally useful reagents in organic chemistry, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling



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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:

- To a reaction vessel, add the aryl halide (1.0 eq.), **Anthracen-1-ylboronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 eq.).
- The vessel is then purged with an inert gas (e.g., argon or nitrogen).
- A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

- The reaction mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is cooled to room temperature and worked up by partitioning between an organic solvent and water.
- The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified by column chromatography or recrystallization.

Relevance to Drug Development and Signaling Pathways

While specific biological activities for **Anthracen-1-ylboronic acid** are not extensively documented, the parent anthracene scaffold and boronic acids as a class of compounds have significant relevance in medicinal chemistry.

Anthracene Derivatives in Medicinal Chemistry:

Anthracene and its derivatives have been investigated for a range of biological activities, including anticancer properties.^[2] The planar aromatic structure of the anthracene nucleus allows for intercalation into DNA, a mechanism that can lead to cytotoxic effects in cancer cells. Several anthracene-based compounds have been evaluated in clinical trials for their potential as chemotherapeutic agents.

Boronic Acids in Drug Discovery:

The boronic acid functional group is a key feature in several FDA-approved drugs. For instance, Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are proteasome inhibitors containing a boronic acid moiety that are used in the treatment of multiple myeloma. The boron atom in these drugs forms a stable, yet reversible, covalent bond with the active site of the proteasome, leading to the inhibition of its function. This highlights the potential for boronic acid-containing molecules to act as potent and specific enzyme inhibitors.

Given the established roles of both the anthracene core and the boronic acid functional group in medicinal chemistry, **Anthracen-1-ylboronic acid** represents a promising scaffold for the development of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the synthesis of a diverse library of anthracene derivatives with potential applications in various disease areas. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

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References

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